REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4]([CH3:13])[c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][cH:11][cH:12]1.[C:45]([O:46][O:47][C:48](=[O:49])[c:50]1[cH:51][cH:52][cH:53][cH:54][cH:55]1)(=[O:56])[c:57]1[cH:58][cH:59][cH:60][cH:61][cH:62]1.[Cl:34][C:35]([Cl:36])([Cl:37])[Cl:38].[N:22]#[C:23][C:24]([N:25]=[N:26][C:27]([C:28]#[N:29])([CH3:30])[CH3:31])([CH3:32])[CH3:33].[O:14]=[C:15]1[N:16]([Br:21])[C:17](=[O:18])[CH2:19][CH2:20]1.[cH:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[C:1](#[N:2])[c:3]1[c:4]([CH2:13][Br:21])[c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(C#N)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(C#N)c1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |